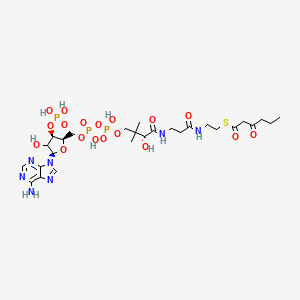
3-oxo-hexanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-hexanoyl-CoA can be achieved through chemo-enzymatic methods. One common approach involves the condensation of butyryl-CoA with acetyl-CoA, catalyzed by thiolase, to form this compound . This method is particularly useful when precursor acids are not commercially available .
Industrial Production Methods: Industrial production of this compound typically involves bio-electrochemical synthesis. This method utilizes enzymes such as aldehyde and alcohol dehydrogenases to convert hexanoyl-CoA into hexanoate . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-oxo-hexanoyl-CoA undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its role in metabolic pathways.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include coenzyme A, acetyl-CoA, and butyryl-CoA . The reactions typically occur under mild conditions, often catalyzed by specific enzymes such as thiolase .
Major Products: The major products formed from the reactions of this compound include hexanoyl-CoA and hexanoate . These products are essential intermediates in fatty acid metabolism and other biosynthetic pathways.
Scientific Research Applications
3-oxo-hexanoyl-CoA has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various fatty acids and polyketides . In biology, it plays a crucial role in metabolic pathways, including the citric acid cycle and fatty acid biosynthesis . In medicine, it is studied for its potential role in metabolic disorders and as a biomarker for certain diseases . In industry, it is used in the production of biofuels and other commodity chemicals .
Mechanism of Action
The mechanism of action of 3-oxo-hexanoyl-CoA involves its role as an acyl donor in various metabolic reactions . It interacts with enzymes such as thiolase and dehydrogenases to facilitate the transfer of acyl groups . This process is essential for the synthesis and degradation of fatty acids and other metabolites .
Comparison with Similar Compounds
3-oxo-hexanoyl-CoA is similar to other oxo-fatty acyl-CoAs, such as 3-oxohexanoic acid and hexanoyl-CoA . it is unique in its ability to act as an intermediate in both fatty acid metabolism and the citric acid cycle . This dual role makes it a valuable compound for various biochemical and industrial applications.
List of Similar Compounds:- 3-oxohexanoic acid
- Hexanoyl-CoA
- Butyryl-CoA
- Acetyl-CoA
Properties
Molecular Formula |
C27H44N7O18P3S |
|---|---|
Molecular Weight |
879.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexanethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-14,16,20-22,26,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t16-,20?,21+,22+,26-/m1/s1 |
InChI Key |
NFOYYXQAVVYWKV-VIIGDLKUSA-N |
Isomeric SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


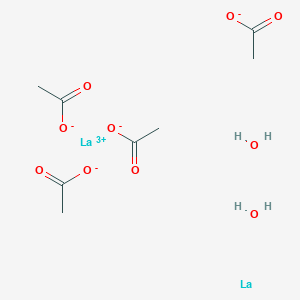
![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
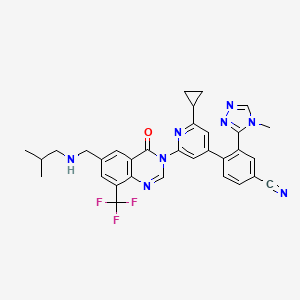
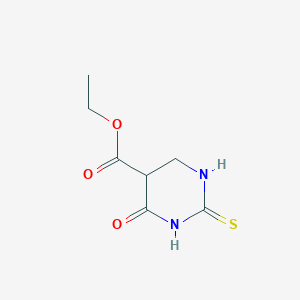

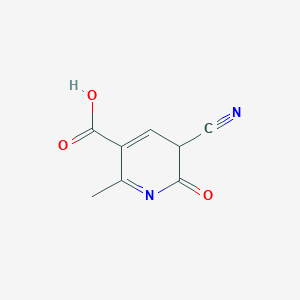
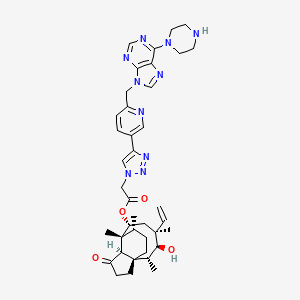
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)
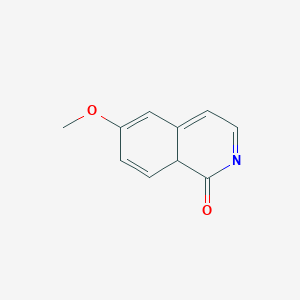
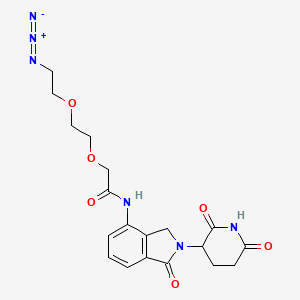
![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)

![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)
![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
